molecular formula C14H17NO4 B8038532 (S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B8038532
M. Wt: 263.29 g/mol
InChI Key: HHALSYMJKXLKBU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dioxane ring and an amino-phenylethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with (S)-2-amino-2-phenylethanol under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The amino-phenylethyl group can mimic neurotransmitters, allowing the compound to bind to specific receptors in the nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-phenylethanol
  • (S)-2-Amino-2-phenylacetic acid
  • (S)-2-Amino-2-phenylpropionic acid

Uniqueness

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications, particularly in the synthesis of chiral molecules and pharmaceuticals.

Properties

IUPAC Name

5-[(2S)-2-amino-2-phenylethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)18-12(16)10(13(17)19-14)8-11(15)9-6-4-3-5-7-9/h3-7,10-11H,8,15H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALSYMJKXLKBU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC(=O)C(C(=O)O1)C[C@@H](C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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